molecular formula C9H8BrNO2S B13594562 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide

Cat. No.: B13594562
M. Wt: 274.14 g/mol
InChI Key: PKPXATALFGVMCS-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide is a chemical compound with the molecular formula C9H8BrNO2S and a molecular weight of 274.13 g/mol . This compound is characterized by the presence of a bromine atom, a dioxine ring, and a carbothioamide group, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the addition of a thiocarbamide derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiocarbamide introduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide involves its interaction with specific molecular targets and pathways. The bromine atom and carbothioamide group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxine-7-carbothioamide

InChI

InChI=1S/C9H8BrNO2S/c10-6-3-5(9(11)14)4-7-8(6)13-2-1-12-7/h3-4H,1-2H2,(H2,11,14)

InChI Key

PKPXATALFGVMCS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C(=S)N

Origin of Product

United States

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